molecular formula C21H22F2N4O4 B5156581 4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine

4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine

Cat. No. B5156581
M. Wt: 432.4 g/mol
InChI Key: QSVQLCDERLBMTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine, also known as F-18 FP-CIT, is a radiopharmaceutical drug that is used in the diagnosis of Parkinson's disease and other movement disorders. The drug is a dopamine transporter (DAT) imaging agent that is used to measure the density of DAT in the brain.

Mechanism of Action

4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT binds to the DAT in the brain, which is responsible for the reuptake of dopamine. By binding to the DAT, 4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT allows for the visualization of the density of DAT in the brain. The density of DAT in the brain is an important biomarker for Parkinson's disease and other movement disorders.
Biochemical and Physiological Effects:
4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT has no known biochemical or physiological effects on the body. The drug is rapidly eliminated from the body through the urinary system, and its half-life is approximately 110 minutes.

Advantages and Limitations for Lab Experiments

4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT has several advantages for lab experiments. The drug allows for the visualization of the density of DAT in the brain, which is an important biomarker for Parkinson's disease and other movement disorders. 4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT is also a highly sensitive imaging agent that can detect changes in DAT density that may not be visible with other imaging agents. However, 4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT has several limitations for lab experiments. The drug is expensive and requires specialized equipment for PET imaging. Additionally, the drug has a short half-life, which limits the amount of time available for imaging.

Future Directions

There are several future directions for the use of 4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT in scientific research. One potential future direction is the use of 4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT in the diagnosis of other neurological disorders, such as dementia and Alzheimer's disease. Another potential future direction is the development of new imaging agents that are more sensitive and specific for DAT. Additionally, the use of 4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT in preclinical studies may provide valuable insights into the pathophysiology of Parkinson's disease and other movement disorders.

Synthesis Methods

4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT is synthesized through a multistep process that involves the reaction of 4-nitrophenylmorpholine with 2-fluoro-5-(4-bromobenzoyl)piperazine in the presence of a palladium catalyst. The resulting product is then treated with potassium carbonate and 4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine fluoride in the presence of a phase transfer catalyst to yield the final product.

Scientific Research Applications

4-{2-fluoro-5-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-nitrophenyl}morpholine FP-CIT is primarily used in the diagnosis of Parkinson's disease and other movement disorders. The drug is administered intravenously, and its uptake in the brain is measured using positron emission tomography (PET) imaging. PET imaging allows for the visualization of the density of DAT in the brain, which is an important biomarker for Parkinson's disease and other movement disorders.

properties

IUPAC Name

[4-(4-fluoro-5-morpholin-4-yl-2-nitrophenyl)piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N4O4/c22-16-3-1-15(2-4-16)21(28)26-7-5-24(6-8-26)19-14-18(25-9-11-31-12-10-25)17(23)13-20(19)27(29)30/h1-4,13-14H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVQLCDERLBMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{4-[4-Fluoro-5-(morpholin-4-yl)-2-nitrophenyl]piperazin-1-yl}(4-fluorophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.